1-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-amine
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Overview
Description
1-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-amine typically involves multiple steps. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with piperidine under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield N-oxides, while reduction can produce derivatives with modified trifluoromethyl groups. Substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
1-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and pyridine components but lacks the piperidine ring.
N-(1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-4-yl)-N-(4-(trifluoromethyl)phenyl)pyridin-3-amine: This compound has a similar structure but includes additional functional groups.
Uniqueness
1-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-amine is unique due to the combination of the trifluoromethyl group, pyridine ring, and piperidine ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)9-2-1-3-10(16-9)17-6-4-8(15)5-7-17/h1-3,8H,4-7,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIOQDVSPMQAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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